3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione 3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 332103-66-9
VCID: VC21442539
InChI: InChI=1S/C18H21N7O4/c1-21-7-9-23(10-8-21)17-19-15-14(16(26)20-18(27)22(15)2)24(17)11-12-3-5-13(6-4-12)25(28)29/h3-6H,7-11H2,1-2H3,(H,20,26,27)
SMILES: CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC(=O)N3C
Molecular Formula: C18H21N7O4
Molecular Weight: 399.4g/mol

3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione

CAS No.: 332103-66-9

Cat. No.: VC21442539

Molecular Formula: C18H21N7O4

Molecular Weight: 399.4g/mol

* For research use only. Not for human or veterinary use.

3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione - 332103-66-9

Specification

CAS No. 332103-66-9
Molecular Formula C18H21N7O4
Molecular Weight 399.4g/mol
IUPAC Name 3-methyl-8-(4-methylpiperazin-1-yl)-7-[(4-nitrophenyl)methyl]purine-2,6-dione
Standard InChI InChI=1S/C18H21N7O4/c1-21-7-9-23(10-8-21)17-19-15-14(16(26)20-18(27)22(15)2)24(17)11-12-3-5-13(6-4-12)25(28)29/h3-6H,7-11H2,1-2H3,(H,20,26,27)
Standard InChI Key BMERCNYAAJPSPL-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC(=O)N3C
Canonical SMILES CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC(=O)N3C

Introduction

Synthesis Pathway

The synthesis of 3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions:

  • Step 1: Formation of Purine Core

    • The purine ring system is synthesized using condensation reactions involving urea derivatives and appropriate carbonyl precursors.

  • Step 2: Methylation

    • The purine core is methylated at the 3rd position using methyl iodide or related reagents under basic conditions.

  • Step 3: Piperazine Substitution

    • The substitution at the 8th position is achieved by reacting the intermediate with methylpiperazine in the presence of a coupling agent.

  • Step 4: Nitrobenzyl Addition

    • A nucleophilic substitution reaction introduces the nitrobenzyl group at the 7th position.

  • Step 5: Purification

    • The final product is purified via recrystallization or chromatography techniques.

Potential Applications

This compound has potential applications in drug discovery and medicinal chemistry due to its structural similarity to biologically active purines:

  • Pharmacological Activity:

    • Purine derivatives are known to exhibit diverse biological activities such as anti-inflammatory, anticancer, and antimicrobial effects.

    • The nitrobenzyl group may enhance its binding affinity to specific biological targets.

  • Enzyme Inhibition:

    • It could act as an inhibitor for enzymes that recognize purine substrates (e.g., phosphodiesterases or kinases).

  • Drug Design:

    • The compound's structural framework provides opportunities for further modification to optimize pharmacokinetics and pharmacodynamics.

Future Directions

Further research is needed to explore the full potential of this compound:

  • Biological Testing:

    • Conduct in vitro and in vivo assays to evaluate its pharmacological activity.

  • Structural Optimization:

    • Modify substituents to improve solubility, stability, and target specificity.

  • Mechanistic Studies:

    • Investigate its interaction with biological macromolecules using crystallography or NMR spectroscopy.

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